molecular formula C20H23N3O5 B2809255 1-(3,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877640-58-9

1-(3,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2809255
CAS No.: 877640-58-9
M. Wt: 385.42
InChI Key: YVNJITBQIMOGCW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidinone structure, followed by the introduction of the methoxyphenyl groups. Common reagents used in these reactions include methoxybenzene derivatives and urea. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential as a pharmaceutical agent.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is explored for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit specific enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,4-Dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 1-(3,4-Dimethoxyphenyl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea
  • 1-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-26-16-7-5-15(6-8-16)23-12-14(11-19(23)24)22-20(25)21-13-4-9-17(27-2)18(10-13)28-3/h4-10,14H,11-12H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNJITBQIMOGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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